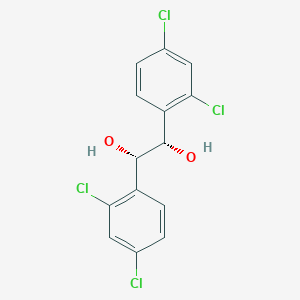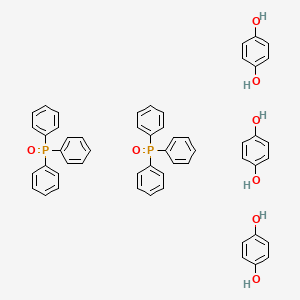
Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) is a complex organophosphorus compound It features a benzene ring substituted with hydroxyl groups at the 1 and 4 positions, and a triphenylphosphine oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) typically involves the reaction of benzene-1,4-diol with triphenylphosphine oxide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
作用機序
The mechanism of action for Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) involves its interaction with specific molecular targets. The hydroxyl groups and phosphine oxide moiety can participate in various chemical reactions, influencing biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
Hydroquinone: Benzene-1,4-diol without the phosphine oxide group.
Triphenylphosphine oxide: Lacks the benzene-1,4-diol moiety.
Quinones: Oxidized derivatives of benzene-1,4-diol.
特性
CAS番号 |
869734-69-0 |
|---|---|
分子式 |
C54H48O8P2 |
分子量 |
886.9 g/mol |
IUPAC名 |
benzene-1,4-diol;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.3C6H6O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*7-5-1-2-6(8)4-3-5/h2*1-15H;3*1-4,7-8H |
InChIキー |
MIQQWQYMYXIJOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


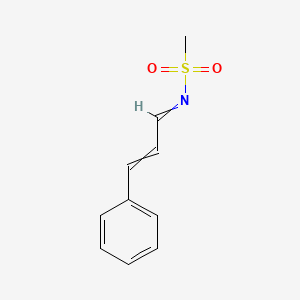
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

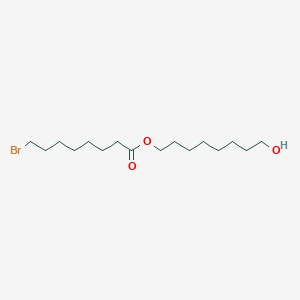
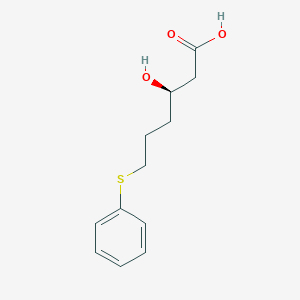
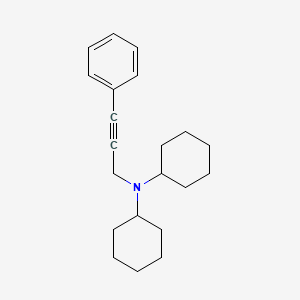
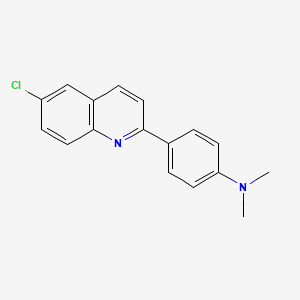
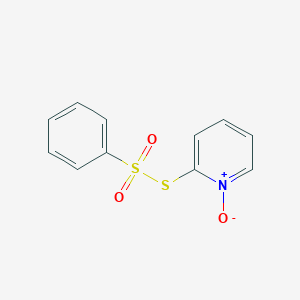
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
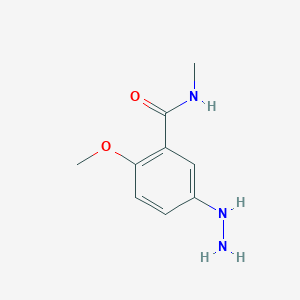
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
